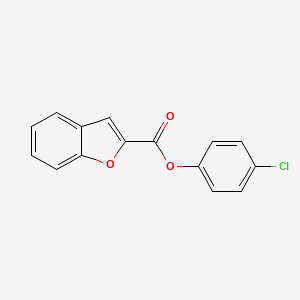
4-Chlorophenyl 1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 1-benzofuran-2-carboxylate typically involves the reaction of 4-chlorophenol with 1-benzofuran-2-carboxylic acid under dehydrative conditions. Common reagents used in this synthesis include dehydrating agents like thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-Chlorophenyl 1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1-benzofuran-2-carboxylate is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylphenyl 1-benzofuran-2-carboxylate
- 2,4-Dichlorophenyl 1-benzofuran-2-carboxylate
- 4-Bromophenyl 1-benzofuran-2-carboxylate
- 4-Methylphenyl 1-benzofuran-2-carboxylate
- 4-Methoxyphenyl 1-benzofuran-2-carboxylate
Uniqueness
4-Chlorophenyl 1-benzofuran-2-carboxylate is unique due to the presence of the chlorine atom at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as an antimicrobial and anticancer agent compared to other benzofuran derivatives .
Properties
Molecular Formula |
C15H9ClO3 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(4-chlorophenyl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H9ClO3/c16-11-5-7-12(8-6-11)18-15(17)14-9-10-3-1-2-4-13(10)19-14/h1-9H |
InChI Key |
QJGCBESLWOIMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15043289.png)

![butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B15043299.png)
![Butyl 4-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B15043306.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15043308.png)
![Propyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B15043315.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B15043323.png)
![Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B15043329.png)
![N-(2,3-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15043334.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B15043337.png)
![6-methyl-2-[(2E)-2-(2-phenylpropylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B15043343.png)
![4-(methoxymethyl)-6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15043348.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15043359.png)
